5H,12H-3,4-Dioxa-5a,11a,15a-triazacyclooct[lm]indeno[5,6-b]fluorene-11,15(2H,13H)-dione,1,10,10a,14,14a,15b-hexahydro-10,10a-dihydroxy-7-methoxy-2,2-dimethyl-5-(2-methyl-1-propen-1-yl)-,(5r,10s,10ar,1 5H,12H-3,4-Dioxa-5a,11a,15a-triazacyclooct[lm]indeno[5,6-b]fluorene-11,15(2H,13H)-dione,1,10,10a,14,14a,15b-hexahydro-10,10a-dihydroxy-7-methoxy-2,2-dimethyl-5-(2-methyl-1-propen-1-yl)-,(5r,10s,10ar,1
Brand Name: Vulcanchem
CAS No.:
VCID: VC13416667
InChI: InChI=1S/C27H35N3O7/c1-14(2)11-20-29-18-12-15(35-5)8-9-16(18)21-22(29)19(13-26(3,4)37-36-20)30-24(32)17-7-6-10-28(17)25(33)27(30,34)23(21)31/h8-9,11-12,17,19-23,31,34H,6-7,10,13H2,1-5H3/t17-,19-,20-,21?,22?,23-,27+/m0/s1
SMILES: CC(=CC1N2C3C(CC(OO1)(C)C)N4C(=O)C5CCCN5C(=O)C4(C(C3C6=C2C=C(C=C6)OC)O)O)C
Molecular Formula: C27H35N3O7
Molecular Weight: 513.6 g/mol

5H,12H-3,4-Dioxa-5a,11a,15a-triazacyclooct[lm]indeno[5,6-b]fluorene-11,15(2H,13H)-dione,1,10,10a,14,14a,15b-hexahydro-10,10a-dihydroxy-7-methoxy-2,2-dimethyl-5-(2-methyl-1-propen-1-yl)-,(5r,10s,10ar,1

CAS No.:

Cat. No.: VC13416667

Molecular Formula: C27H35N3O7

Molecular Weight: 513.6 g/mol

* For research use only. Not for human or veterinary use.

5H,12H-3,4-Dioxa-5a,11a,15a-triazacyclooct[lm]indeno[5,6-b]fluorene-11,15(2H,13H)-dione,1,10,10a,14,14a,15b-hexahydro-10,10a-dihydroxy-7-methoxy-2,2-dimethyl-5-(2-methyl-1-propen-1-yl)-,(5r,10s,10ar,1 -

Specification

Molecular Formula C27H35N3O7
Molecular Weight 513.6 g/mol
IUPAC Name (9S,14S,17S,23R,24S)-23,24-dihydroxy-5-methoxy-12,12-dimethyl-9-(2-methylprop-1-enyl)-10,11-dioxa-8,15,21-triazahexacyclo[12.10.1.02,7.08,25.015,23.017,21]pentacosa-2(7),3,5-triene-16,22-dione
Standard InChI InChI=1S/C27H35N3O7/c1-14(2)11-20-29-18-12-15(35-5)8-9-16(18)21-22(29)19(13-26(3,4)37-36-20)30-24(32)17-7-6-10-28(17)25(33)27(30,34)23(21)31/h8-9,11-12,17,19-23,31,34H,6-7,10,13H2,1-5H3/t17-,19-,20-,21?,22?,23-,27+/m0/s1
Standard InChI Key GWIWVUJHTCZBOP-FCXIIMTCSA-N
Isomeric SMILES CC(=C[C@H]1N2C3[C@H](CC(OO1)(C)C)N4C(=O)[C@@H]5CCCN5C(=O)[C@@]4([C@H](C3C6=C2C=C(C=C6)OC)O)O)C
SMILES CC(=CC1N2C3C(CC(OO1)(C)C)N4C(=O)C5CCCN5C(=O)C4(C(C3C6=C2C=C(C=C6)OC)O)O)C
Canonical SMILES CC(=CC1N2C3C(CC(OO1)(C)C)N4C(=O)C5CCCN5C(=O)C4(C(C3C6=C2C=C(C=C6)OC)O)O)C

Introduction

Chemical Identity and Structural Features

Molecular Identity

Verruculogen (CAS: 12771-72-1) has the molecular formula C27H33N3O7\text{C}_{27}\text{H}_{33}\text{N}_{3}\text{O}_{7} and a molar mass of 511.6 g/mol . Its IUPAC name reflects a polycyclic framework integrating indole, dioxa-, and triazacyclooctane moieties. Key structural elements include:

  • A fused indenofluorene core.

  • An eight-membered endoperoxide ring .

  • Substituents: methoxy, dimethyl, and 2-methyl-1-propenyl groups .

Stereochemical Configuration

The absolute configuration is defined as 5R,10S,10aR,14aS,15bS5R,10S,10aR,14aS,15bS, critical for its bioactivity . X-ray crystallography confirms a pseudoaxial orientation of the epoxide oxygen and chair conformation in the cyclohexane ring .

Table 1: Key Structural Data

PropertyValueSource
Molecular FormulaC27H33N3O7\text{C}_{27}\text{H}_{33}\text{N}_{3}\text{O}_{7}
Molar Mass511.6 g/mol
CAS Registry12771-72-1
Melting PointNot reported
SolubilityDMSO, ethanol, methanol

Biosynthesis and Natural Occurrence

Fungal Producers

Verruculogen is synthesized by Aspergillus fumigatus and Penicillium species, notably P. verruculosum . Aeromycological studies detect it in airborne spores, with concentrations up to 0.6 mg/mL in fungal extracts .

Enzymatic Pathways

The enzyme FtmF in A. fumigatus catalyzes endoperoxide bond formation and oxidative modifications, diversifying the fumitremorgin biosynthetic pathway . Key steps include:

  • Prenylation: Addition of isoprenoid units to the indole core.

  • Oxidative Cyclization: Formation of the endoperoxide ring via hydroperoxide intermediates .

Synthetic Approaches

Total Synthesis Challenges

The first total synthesis of verruculogen was achieved in 2015, addressing hurdles such as regioselective C6 methoxylation of tryptophan .

Key Synthetic Steps

  • C–H Borylation: Iridium-catalyzed functionalization of tryptophan derivatives enabled C6 methoxylation .

  • Hemiaminal Cyclization: Hydroperoxide intermediates facilitated eight-membered endoperoxide formation .

Table 2: Synthetic Routes to Verruculogen

MethodYield (%)Key StepReference
Iridium-Catalyzed Borylation45C6 Methoxylation
Hydroperoxide Cyclization32Endoperoxide Formation

Biological Activities and Mechanisms

Neurotoxicity

Verruculogen is a tremorgenic mycotoxin, inducing sustained tremors (median tremogenic dose: 0.92 mg/kg in mice) . It depresses spontaneous motor activity and exploratory behaviors at subneurotoxic doses .

Ion Channel Modulation

Verruculogen inhibits Drosophila Slo potassium channels by:

  • Blocking Ca2+^{2+}-induced activation .

  • Disrupting K+^+ coordination in the selectivity filter .
    Cryo-EM structures reveal binding at the channel’s voltage-sensing domain .

Analytical Methods and Detection

Spectrofluorometric Assays

A sensitivity of 0.2 μg/mL was achieved using AlCl3_3-derivatized TLC plates, with verruculogen detected as bluish-green spots under UV light .

Toxicological Profile

Acute Toxicity

  • Mice: LD50_{50} (intraperitoneal): 0.92 mg/kg .

  • Symptoms: Tremors, ataxia, convulsions .

Environmental Presence

Airborne A. fumigatus spores in urban areas (e.g., Zagreb) contain verruculogen at 0.1–0.6 mg/mL, posing inhalation risks .

Applications and Research Significance

Pharmacological Tools

Verruculogen’s modulation of Slo channels aids in studying hypertension and epilepsy .

Synthetic Methodology

The C–H borylation strategy developed for verruculogen synthesis is generalizable to C6-functionalized indole alkaloids .

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